molecular formula C13H12O B11910298 1-(3-Methylnaphthalen-2-yl)ethan-1-one CAS No. 30835-53-1

1-(3-Methylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11910298
CAS No.: 30835-53-1
M. Wt: 184.23 g/mol
InChI Key: ONZFOFZTEFYDCD-UHFFFAOYSA-N
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Description

1-(3-Methylnaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring a methyl substituent at the 3-position of the naphthalene ring.

Properties

CAS No.

30835-53-1

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h3-8H,1-2H3

InChI Key

ONZFOFZTEFYDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation of 3-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Methylnaphthalen-2-yl)ethan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron.

Major Products:

    Oxidation: 3-Methylnaphthalene-2-carboxylic acid.

    Reduction: 1-(3-Methylnaphthalen-2-yl)ethanol.

    Substitution: 1-(3-Bromonaphthalen-2-yl)ethan-1-one.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 1-(3-Methylnaphthalen-2-yl)ethan-1-one is in medicinal chemistry, where it serves as a precursor for developing new pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential therapeutic properties.

Case Studies :

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit pro-oxidative effects and increase reactive oxygen species in cancer cells. Studies have shown cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) .

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in developing new materials and compounds.

Research indicates that 1-(3-Methylnaphthalen-2-yl)ethan-1-one may possess biological activities that warrant further investigation. Some highlighted activities include:

  • Cytotoxic Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving increased oxidative stress .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
1-(3-Methylnaphthalen-2-yl)ethan-1-oneStructureAnticancer propertiesPharmaceutical precursor
AcetylnaphthaleneStructureAntimicrobial activityFood additive
Methyl beta-naphthyl ketoneStructureFlavoring agentFood industry

Mechanism of Action

The mechanism of action of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs: Substituted Naphthalenyl Ethanones

Key analogs include compounds with varying substituents on the naphthalene ring (Table 1). These substituents modulate electronic, steric, and solubility properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Notable Properties/Applications Reference
1-(7-Methoxynaphthalen-1-yl)ethan-1-one 7-OCH₃ on naphthalene C₁₃H₁₂O₂ 200.23 Increased polarity due to methoxy group; intermediate in organic synthesis
1-(4-Hydroxynaphthalen-1-yl)ethan-1-one 4-OH on naphthalene C₁₂H₁₀O₂ 186.21 Enhanced hydrogen bonding capacity; potential for functionalization
1-(Naphthalen-2-yl)ethan-1-one Unsubstituted naphthalene C₁₂H₁₀O 170.21 Baseline for comparison; lower steric hindrance

Key Observations :

  • Electronic Effects: The methyl group in 1-(3-Methylnaphthalen-2-yl)ethan-1-one is electron-donating, increasing electron density at the naphthalene ring compared to electron-withdrawing groups (e.g., Br or NO₂ in other analogs ). This enhances reactivity in electrophilic aromatic substitution.
  • Solubility: Methoxy or hydroxy substituents (e.g., ) improve solubility in polar solvents, whereas the methyl group may enhance lipophilicity, favoring non-polar environments.
Heterocyclic Analogs: Ethanones with Fused or Substituted Rings

Compounds with heterocyclic systems (Table 2) exhibit distinct electronic and biological profiles:

Compound Name Heterocyclic System Molecular Formula Molecular Weight Notable Properties/Applications Reference
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole C₉H₈N₂O 160.18 Potential antimicrobial activity; rigid planar structure
1-(Benzofuran-2-yl)ethan-1-one Benzofuran C₁₀H₈O₂ 160.17 Antimicrobial activity observed in oxime ether derivatives
1-(Thiophen-2-yl)-2-(heteroaryl)ethan-1-one Thiophene/heteroaryl hybrid Variable Variable Tunable electronic properties for materials science

Key Observations :

  • Bioactivity : Benzimidazole and benzofuran derivatives () show antimicrobial properties, suggesting that 1-(3-Methylnaphthalen-2-yl)ethan-1-one may also serve as a scaffold for bioactive molecules.
  • Electronic Tuning : Thiophene-containing analogs () demonstrate how heteroaryl groups modify conjugation and charge distribution, relevant for optoelectronic applications.
Functionalized Ethanones: Sulfoxide and Amino Derivatives

Compounds with additional functional groups highlight reactivity and application diversity (Table 3):

Compound Name Functional Group Molecular Formula Molecular Weight Notable Properties/Applications Reference
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Sulfoxide C₁₁H₁₂O₂S 224.27 Catalytic applications; studied via DFT calculations
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino C₁₀H₁₃NO 163.22 Pharmaceutical intermediate; high reactivity
1-(4-Chlorophenyl)-2-(heteroaryl)ethan-1-one Chlorophenyl/heteroaryl Variable Variable Halogen substituents enhance stability

Key Observations :

  • Catalytic Potential: Sulfoxide-containing ethanones () participate in Ru(II)-catalyzed reactions, indicating that 1-(3-Methylnaphthalen-2-yl)ethan-1-one could act as a ligand or substrate in transition-metal catalysis.
  • Pharmaceutical Utility: Amino-substituted analogs () are pivotal in drug synthesis, suggesting similar utility for methylnaphthalenyl derivatives as intermediates.

Biological Activity

1-(3-Methylnaphthalen-2-yl)ethan-1-one, also known as 3-Methylnaphthylacetone, is a compound of interest due to its potential biological activities. It is categorized under ketones and is recognized for its structural features that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its effects in various biological contexts, including toxicity assessments, metabolic pathways, and potential therapeutic implications.

  • Molecular Formula : C13H12O
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 15563482
  • Physical State : Liquid
  • Boiling Point : Approximately 320.9 °C

Toxicity and Safety Assessment

Research indicates that 1-(3-Methylnaphthalen-2-yl)ethan-1-one exhibits low acute toxicity. A study reported an LD50 (lethal dose for 50% of the population) of approximately 4500 mg/kg body weight in Sprague Dawley rats, suggesting a relatively safe profile at lower concentrations . Furthermore, repeated dose dermal studies indicated no significant adverse effects, reinforcing its low toxicity potential.

Cellular Effects

A notable study investigated the effects of various xenobiotics on MCF-7 breast cancer cells, revealing that exposure to compounds similar to 1-(3-Methylnaphthalen-2-yl)ethan-1-one can alter cellular metabolism and gene expression related to cell proliferation and oxidative stress . The findings highlighted the importance of understanding how such compounds can influence cancer cell behavior, potentially offering insights into their role in tumor biology.

Metabolic Pathways

The metabolism of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its conversion into various metabolites that may exert different biological effects. The compound is primarily metabolized through phase I reactions (oxidation, reduction) followed by phase II conjugation reactions (glucuronidation or sulfation), which facilitate excretion . Understanding these pathways is crucial for assessing the compound's pharmacokinetics and potential therapeutic applications.

Case Studies and Research Findings

StudyFindings
Toxicity AssessmentLD50 of 4500 mg/kg in rats; low systemic health effects observed .
MCF-7 Cell StudyAltered metabolites linked to oxidative stress and cell proliferation pathways .
Metabolic PathwaysPhase I and II metabolic reactions identified; implications for detoxification processes .

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